molecular formula C13H13FN2O3S B5608300 3-fluoro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

3-fluoro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B5608300
M. Wt: 296.32 g/mol
InChI Key: FEZGAJCMYOPANP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of functional groups into the benzenesulfonamide structure to modify its chemical and physical properties. For example, electrophilic fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been utilized to improve the enantioselectivity of products in certain reactions, indicating the potential for synthesizing complex derivatives like 3-fluoro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide through similar methodologies (H. Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, with various substituents influencing the overall molecular architecture and properties. Crystal structure analyses of related compounds have revealed the importance of substituents in determining the supramolecular architecture, as seen in derivatives with methoxy and fluorophenyl groups, which exhibit distinct two-dimensional and three-dimensional architectures, respectively (V. Z. Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, influenced by their functional groups. For instance, fluorine substitution has been shown to preserve cyclooxygenase-2 (COX-2) inhibitory activity while enhancing selectivity, indicating the potential reactivity and applications of fluorinated benzenesulfonamide derivatives like this compound in medicinal chemistry (Hiromasa Hashimoto et al., 2002).

properties

IUPAC Name

3-fluoro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-19-13-6-5-11(8-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZGAJCMYOPANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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